Dichlorodicyclohexylsilane

Description

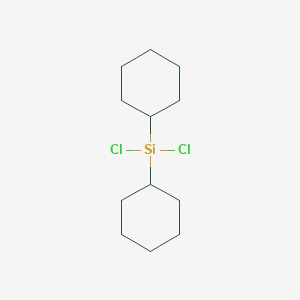

Structure

3D Structure

Properties

IUPAC Name |

dichloro(dicyclohexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESPKCNRKMAVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](C2CCCCC2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446549 | |

| Record name | dichlorodicyclohexylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18035-74-0 | |

| Record name | 1,1′-(Dichlorosilylene)bis[cyclohexane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18035-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dichlorodicyclohexylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,1'-(dichlorosilylene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dichlorodicyclohexylsilane and Its Precursors

Established Synthetic Routes to Dichlorodicyclohexylsilane

The production of this compound primarily relies on well-established methods in organosilicon chemistry. These routes can be broadly categorized into direct synthesis approaches for chlorosilanes and more specific pathways tailored to introduce the cyclohexyl groups.

Direct Synthesis Approaches for Chlorosilanes

The foundational method for producing chlorosilane monomers is the Müller-Rochow direct process. mdpi.comencyclopedia.pub This industrial-scale reaction involves passing an organic halide, typically methyl chloride, over elemental silicon at high temperatures (around 300°C) in the presence of a copper catalyst. researchgate.net This process yields a mixture of methylchlorosilanes, such as dimethyldichlorosilane, which are fundamental precursors for the silicone industry. researchgate.net

While the direct process is not typically used for the direct synthesis of this compound due to the challenges of using cyclohexyl chloride under these conditions, it is the primary method for producing the silicon tetrachloride and trichlorosilane (B8805176) that can be used as starting materials in subsequent reactions to introduce the cyclohexyl groups.

Specific Reaction Pathways for this compound Formation

Two principal reaction pathways are employed for the specific synthesis of this compound: hydrosilylation and the Grignard reaction.

Hydrosilylation: This is a widely utilized and efficient method for forming silicon-carbon bonds. In the context of this compound synthesis, it involves the addition of dichlorosilane (B8785471) (H₂SiCl₂) across the double bond of cyclohexene. This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst. core.ac.uksigmaaldrich.com The reaction can be performed under pressure and at elevated temperatures to achieve good yields. core.ac.uk

The general reaction is as follows:

2 C₆H₁₀ + H₂SiCl₂ → (C₆H₁₁)₂SiCl₂

Research has shown that this method is effective for producing various di-n-alkyldichlorosilanes, with yields for dichlorodihexylsilane (B100287) reaching 74%. core.ac.uk Rhodium-based catalysts have also been investigated for the hydrosilylation of alkenes with chlorosilanes, showing high efficiency and selectivity. For instance, a rhodium(I) catalyst has been used for the hydrosilylation of allyl chloride with trichlorosilane, achieving a turnover number (TON) of 140,000 and over 99% selectivity. nih.gov

Interactive Data Table: Catalytic Hydrosilylation for Dialkyldichlorosilane Synthesis

| Catalyst System | Alkene | Silane (B1218182) | Temperature (°C) | Pressure | Yield (%) | Turnover Number (TON) | Reference |

| Speier's Catalyst | 1-Hexene | Dichlorosilane | - | High | 74 | - | core.ac.uk |

| Karstedt's Catalyst | Allyl Chloride | Trichlorosilane | 60 | - | 15 | - | nih.gov |

| [Rh(μ-Cl)(dppbzF)]2 | Allyl Chloride | Trichlorosilane | 60 | - | >95 | 140,000 | nih.gov |

Grignard Reaction: The Grignard reaction provides a versatile route to organosilanes by reacting a Grignard reagent (R-MgX) with a silicon halide. To synthesize this compound, cyclohexylmagnesium bromide or chloride is reacted with a silicon precursor like silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃). The stoichiometry of the reactants is crucial to control the degree of substitution on the silicon atom.

The reaction can be represented as:

2 C₆H₁₁MgCl + SiCl₄ → (C₆H₁₁)₂SiCl₂ + 2 MgCl₂

or

2 C₆H₁₁MgCl + HSiCl₃ → (C₆H₁₁)₂SiCl₂ + MgCl₂ + MgH₂

The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran. While a versatile method, controlling the reaction to selectively produce the dichlorinated product can be challenging, as mixtures of mono-, di-, tri-, and tetra-substituted silanes can be formed.

Utilization of this compound as a Key Intermediate in Organosilicon Synthesis

This compound is a valuable monomer in the synthesis of specialized polysiloxanes. The presence of the bulky cyclohexyl groups imparts unique thermal and mechanical properties to the resulting polymers compared to their more common polydimethylsiloxane (B3030410) (PDMS) counterparts.

The synthesis of polysiloxanes from this compound typically involves a hydrolysis and condensation process. The dichlorosilane is hydrolyzed to form a transient dicyclohexylsilanediol, which then undergoes condensation to form cyclic or linear polysiloxanes.

n (C₆H₁₁)₂SiCl₂ + n H₂O → [-(C₆H₁₁)₂SiO-]n + 2n HCl

These cycloaliphatic substituted polysiloxanes can be further functionalized for specific applications. For example, they can be used to prepare cationically polymerizable materials for photocuring applications. The incorporation of dicyclohexylsilyl units has been shown to significantly increase the glass transition temperature (Tg) of the resulting polysiloxanes when compared to methyl-substituted polysiloxanes.

Interactive Data Table: Properties of Polysiloxanes Derived from Different Dichlorosilane Monomers

| Monomer | Polymer Structure | Glass Transition Temperature (Tg) | Key Properties | Application Area |

| Dimethyldichlorosilane | Polydimethylsiloxane (PDMS) | ~ -125 °C | High flexibility, low Tg, thermal stability | General-purpose silicones, elastomers, oils |

| This compound | Polydicyclohexylsiloxane | Higher than PDMS | Increased stiffness, higher thermal stability | Specialty polymers, high-performance materials |

The resulting polysiloxanes can be modified to include various functional groups, such as epoxy or amino groups, through subsequent reactions. These functionalized polymers are used in advanced materials such as coatings, adhesives, and composites, where the enhanced thermal and mechanical stability offered by the dicyclohexylsilyl groups is advantageous.

Novel Synthetic Strategies and Innovations in this compound Production

Research into the synthesis of organosilicon compounds is continuously evolving, with a focus on developing more efficient, selective, and environmentally friendly processes. While specific novel strategies for this compound are not extensively reported, advancements in related areas could be applicable.

One area of innovation is the development of new catalyst systems for hydrosilylation. While platinum-based catalysts are effective, their high cost and potential for side reactions are drawbacks. Research into catalysts based on more abundant and less expensive metals is an active field.

The direct synthesis of organoalkoxysilanes, as an alternative to chlorosilanes, is being explored as a "greener" route to silicone precursors. A mechanochemical approach for the direct synthesis of methylmethoxysilanes from silicon and dimethyl ether has been reported, demonstrating high silicon conversion and selectivity. rsc.org While not directly applied to cyclohexyl derivatives, this approach highlights a potential avenue for future research into more sustainable production methods for a broader range of organosilanes.

Furthermore, advancements in understanding reaction mechanisms, such as the role of promoters in the direct process, could lead to the development of catalysts capable of directly synthesizing a wider variety of organochlorosilanes, potentially including this compound, with high selectivity. researchgate.net

Elucidation of Reaction Mechanisms Involving Dichlorodicyclohexylsilane

Mechanistic Studies of Dichlorodicyclohexylsilane in Condensation Reactions

Condensation reactions involving this compound are fundamental to the formation of various silicon-containing polymers and materials. Mechanistic studies, often employing a combination of experimental and theoretical approaches, have shed light on the intricate steps involved in these transformations.

One area of investigation has been the transsilylation condensation reaction of this compound with other silicon-containing compounds. For instance, studies have explored its reaction with bis(trimethylsilyl) terephthalate. researchgate.net Such research aims to understand the reaction pathways and the factors influencing the formation of poly(silyl ester)s. researchgate.net The mechanism of these reactions is critical for controlling the molecular weight and properties of the resulting polymers.

The study of condensation reactions also extends to understanding how the structure of the silane (B1218182) influences reactivity. Research has compared the reaction kinetics of this compound with other dichlorosilanes, such as dichlorodiisopropylsilane and dichloromethyl-n-propylsilane, in condensation reactions. researchgate.net These comparative studies help to elucidate the role of the cyclohexyl groups in the reaction mechanism, including their steric and electronic effects.

Furthermore, mechanistic investigations delve into the influence of reaction conditions on the condensation process. The presence of catalysts, temperature, and solvent can significantly alter the reaction pathway and the structure of the final products. Detailed mechanistic studies aim to map out these dependencies to enable precise control over the synthesis.

A key aspect of these studies is the characterization of intermediates and transition states. While direct observation can be challenging, computational modeling and spectroscopic techniques provide valuable insights into the transient species that govern the reaction mechanism. For example, understanding the formation and reactivity of silanol (B1196071) intermediates is crucial in many condensation reactions involving dichlorodichlorocyclohexylsilane.

The table below summarizes key research findings in the mechanistic studies of this compound in condensation reactions.

| Reactant(s) | Focus of Mechanistic Study | Key Findings |

| This compound and bis(trimethylsilyl) terephthalate | Transsilylation condensation for poly(silyl ester) synthesis. researchgate.net | Elucidation of reaction pathways for polymer formation. researchgate.net |

| This compound and other dichlorosilanes | Comparative kinetics of condensation reactions. researchgate.net | Understanding the influence of substituent groups on reactivity. researchgate.net |

Role of this compound in Catalytic Processes

This compound can be involved in various catalytic processes, acting either as a reactant transformed by a catalyst or as a component of a catalytic system. Its role is multifaceted and depends on the specific reaction environment. Catalysis in reactions involving this compound can be broadly categorized into homogeneous and heterogeneous catalysis. wikipedia.orgwikipedia.org

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. wikipedia.org For reactions involving this compound, this typically means all components are dissolved in a liquid solvent. wikipedia.org Homogeneous catalysts, often organometallic complexes or transition metal compounds, can offer high activity and selectivity due to the well-defined nature of the catalytic sites. libretexts.orgstudymind.co.uk

The mechanism of homogeneous catalysis often involves the formation of an intermediate complex between the catalyst and the reactant, in this case, this compound. studymind.co.uk This intermediate then proceeds through a series of steps with lower activation energies than the uncatalyzed reaction, ultimately yielding the product and regenerating the catalyst. libretexts.org For instance, transition metals are effective homogeneous catalysts due to their ability to exist in multiple oxidation states, facilitating redox cycles within the catalytic process. studymind.co.uk

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be a costly and complex process. wikipedia.org Additionally, many homogeneous catalysts have limited thermal stability. wikipedia.org

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. wikipedia.org Typically, a solid catalyst is used for reactions in a liquid or gas phase. wikipedia.org This type of catalysis is widely used in industrial processes due to the ease of catalyst separation and recycling. nih.gov

In the context of this compound, heterogeneous catalysts can be employed in various transformations. The mechanism of heterogeneous catalysis involves several steps: adsorption of the reactants onto the catalyst surface, reaction of the adsorbed species, and desorption of the products. wikipedia.org The nature of the catalyst surface, including its composition, structure, and the presence of active sites, plays a crucial role in determining the reaction outcome. libretexts.org

For example, this compound is mentioned as a component in some Ziegler-Natta catalyst systems used for olefin polymerization. google.comgoogle.com In these systems, a solid magnesium chloride support is often treated with various compounds, including chlorinating agents and electron donors, to create a highly active procatalyst. google.comgoogle.com While the detailed mechanism is complex, it is believed that the interaction between the components on the solid surface influences the nature of the active titanium species, which in turn affects the properties of the resulting polymer. google.com

The table below provides a comparison of homogeneous and heterogeneous catalysis in the context of reactions that could involve this compound.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants are in the same phase. wikipedia.org | Catalyst and reactants are in different phases. wikipedia.org |

| Catalyst Separation | Often difficult and costly. wikipedia.org | Generally straightforward. nih.gov |

| Activity/Selectivity | Can be very high and specific. libretexts.org | Can be influenced by surface properties and mass transfer limitations. wikipedia.org |

| Thermal Stability | Often limited. wikipedia.org | Generally more robust at higher temperatures. |

| Example Application | Transition metal-catalyzed organic synthesis. studymind.co.uk | Ziegler-Natta polymerization. google.comgoogle.com |

Theoretical and computational modeling have become indispensable tools for elucidating the mechanisms of catalytic reactions, including those involving this compound. ameslab.gov These methods provide insights into reaction pathways, transition state structures, and the energetics of catalytic cycles that are often difficult to obtain through experimental means alone. osti.gov

Density Functional Theory (DFT) is a widely used computational method for studying catalytic systems. osti.govcore.ac.uk It allows for the calculation of the electronic structure of molecules and materials, providing information about bond strengths, reaction energies, and activation barriers. frontiersin.org By modeling the interaction of this compound with a catalyst, researchers can predict the most likely reaction mechanism and identify the rate-determining step. core.ac.uk

Computational studies can also be used to design new and improved catalysts. rsc.org By understanding the relationship between the catalyst structure and its activity, researchers can computationally screen potential catalyst candidates before undertaking extensive experimental synthesis and testing. frontiersin.org This can significantly accelerate the discovery of more efficient and selective catalysts for reactions involving this compound.

The development of more accurate and efficient computational methods continues to be an active area of research. ameslab.gov As computational power increases, it is becoming possible to model increasingly complex catalytic systems with greater accuracy, providing ever more detailed insights into their mechanisms. frontiersin.org

Kinetics of this compound Reactions

The study of reaction kinetics provides quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving this compound, kinetic studies are essential for understanding reaction mechanisms, optimizing reaction conditions, and designing efficient chemical processes.

Kinetic investigations often involve monitoring the concentration of reactants and products over time under various conditions, such as different temperatures, catalyst concentrations, and reactant ratios. The data obtained from these experiments can be used to determine the rate law for the reaction, which mathematically describes the relationship between the reaction rate and the concentrations of the reactants.

The effect of temperature on the reaction rate is described by the Arrhenius equation, which relates the rate constant to the activation energy of the reaction. By measuring the rate constant at different temperatures, the activation energy can be determined, providing insight into the energy barrier that must be overcome for the reaction to occur.

In catalytic reactions involving this compound, kinetic studies can help to elucidate the role of the catalyst. For instance, by varying the catalyst concentration and observing the effect on the reaction rate, it is possible to determine the order of the reaction with respect to the catalyst. This can provide clues about the mechanism of catalysis, such as whether the catalyst is involved in the rate-determining step.

The table below outlines the key parameters determined from kinetic studies of reactions involving this compound.

| Kinetic Parameter | Description | Significance |

| Rate Law | An equation that relates the reaction rate to the concentrations of reactants. | Describes how changes in reactant concentrations affect the reaction speed. |

| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. | Quantifies the intrinsic speed of a reaction. |

| Reaction Order | The exponent of a reactant's concentration in the rate law. | Indicates the degree to which the concentration of a reactant influences the reaction rate. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Provides insight into the temperature sensitivity of the reaction rate. |

By systematically studying the kinetics of this compound reactions, a comprehensive understanding of their behavior can be achieved, enabling the development of more efficient and controlled chemical transformations.

Dichlorodicyclohexylsilane in Advanced Polymer Science

Polymerization Pathways Initiated or Propagated by Dichlorodicyclohexylsilane

This compound is a key ingredient in several polymerization strategies, primarily leveraging the high reactivity of its silicon-chlorine bonds. These pathways enable the creation of polymers with tailored backbones and functionalities.

Condensation polymerization is a form of step-growth polymerization where monomers, each possessing at least two reactive functional groups, combine with the concurrent elimination of a small molecule such as water or hydrogen chloride. minia.edu.egsavemyexams.comck12.org this compound, with its two chlorine functional groups, is an ideal candidate for such reactions. msu.edu

The primary mechanism involves the reaction of the Si-Cl bonds with monomers containing active hydrogen atoms, such as diols or dicarboxylic acids. In these reactions, the silicon atom acts as an electrophilic center, and the reaction proceeds via nucleophilic substitution at the silicon atom, resulting in the formation of a new covalent bond (e.g., Si-O) and the liberation of hydrogen chloride (HCl) as a byproduct. The bifunctionality of this compound allows this process to repeat, propagating a polymer chain. msu.edu A significant variation of this is the transsilylation reaction, where it reacts with silyl (B83357) esters, eliminating a volatile chlorosilane, which serves as a driving force for the polymerization. researchgate.netresearchgate.net

Poly(silyl ester)s are a class of polymers known for their degradable nature, where the rate of degradation can be controlled by altering the substituents on the silicon atom. researchgate.net this compound is used in the synthesis of specific poly(silyl ester)s through a transsilylation condensation reaction. researchgate.netresearchgate.net

In a documented synthesis, this compound is reacted with bis(trimethylsilyl) terephthalate. researchgate.netresearchgate.net This reaction yields a poly(gem-silyl ester) with two cyclohexyl groups attached to each silicon atom in the polymer backbone and eliminates trimethylsilyl (B98337) chloride as a volatile byproduct. researchgate.netresearchgate.net The bulky cyclohexyl groups on the silicon atom influence the polymer's properties, such as its solubility and thermal stability. researchgate.net

Table 1: Synthesis of Poly(gem-silyl ester) using this compound

| Monomer 1 | Monomer 2 | Resulting Polymer Type | Byproduct |

|---|---|---|---|

| This compound | Bis(trimethylsilyl) terephthalate | Poly(gem-silyl ester) with dicyclohexyl side groups | Trimethylsilyl chloride |

Copolymerization involves the polymerization of two or more different monomer species, allowing for the synthesis of polymers with properties that are intermediate to, or enhanced compared to, the respective homopolymers. This compound can be employed as a comonomer in various condensation polymerization strategies to precisely tune the final properties of the material.

For instance, it can be copolymerized with other dichlorosilanes featuring different organic substituents (e.g., dichlorodiisopropylsilane, dichloromethyl-n-octadecylsilane). researchgate.netresearchgate.net This approach allows for the creation of copolymers where the physical characteristics, such as hydrolytic degradation rates and thermal properties, can be systematically varied by adjusting the ratio of the comonomers. researchgate.net The incorporation of the dicyclohexylsilyl units can enhance thermal stability and modify the polymer's solubility and morphology due to the bulky, non-polar nature of the cyclohexyl groups.

Synthesis of Silicone-Based Polymers from this compound

Silicone-based polymers, or polysiloxanes, are characterized by an inorganic silicon-oxygen backbone (···-Si-O-Si-O-···). lscollege.ac.in The synthesis of such polymers from this compound follows a well-established two-step process: hydrolysis followed by condensation. msu.edu

Hydrolysis: The first step involves the hydrolysis of this compound by reacting it with water. The two highly reactive Si-Cl bonds are converted into silanol (B1196071) groups (Si-OH), yielding the corresponding dicyclohexylsilanediol, (C₆H₁₁)₂Si(OH)₂. Hydrogen chloride is eliminated as a byproduct during this stage. msu.edu

Condensation: The resulting silanol is typically unstable and readily undergoes self-condensation. msu.edu In this step, a hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a molecule of water and forming a siloxane bond (Si-O-Si). This process continues, leading to the formation of high molecular weight linear or cyclic polydicyclohexylsiloxanes. msu.edulscollege.ac.in The bulky cyclohexyl groups sterically hinder the backbone, influencing the polymer's flexibility and intermolecular interactions.

Macromolecular Engineering and Architectures via this compound

The bifunctional nature of this compound makes it a suitable building block for creating complex, non-linear polymer architectures through macromolecular engineering.

Hyperbranched polymers are highly branched, three-dimensional macromolecules that are typically synthesized in a one-pot reaction from ABₓ-type monomers. academie-sciences.fruc.edu They are characterized by a high density of branches, a large number of terminal functional groups, low viscosity, and high solubility compared to their linear analogs. researchgate.net

This compound can be utilized as an A₂-type monomer in polycondensation reactions with B₄-type comonomers to create hyperbranched structures. For example, a hyperbranched polymer was synthesized through the reaction of di-tert-butyl adipate (B1204190) (a B₄ monomer precursor) with this compound (an A₂ monomer). researchgate.net This A₂+B₄ route leads to a polymer architecture containing a combination of dendritic, linear, and terminal units, resulting in the characteristic properties of a hyperbranched system. academie-sciences.fr

Table 2: Components for Hyperbranched Polymer Synthesis

| Monomer Type | Example Compound | Role in Polymerization |

|---|---|---|

| A₂ Monomer | This compound | Forms linear chain segments and branch points |

| B₄ Monomer (precursor) | Di-tert-butyl adipate | Provides the core branching units |

Spectroscopic Characterization and Analytical Methodologies for Dichlorodicyclohexylsilane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic and organosilicon compounds, including dichlorodicyclohexylsilane derivatives. libretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. msu.edujackwestin.com

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. libretexts.orglibretexts.org Protons attached to carbons adjacent to electronegative atoms, like the silicon in this compound, are deshielded and appear at a lower field (higher ppm value). oregonstate.edu

In the case of this compound, the ¹H NMR spectrum would be expected to show complex multiplets in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the protons of the cyclohexyl rings. The exact chemical shifts and splitting patterns of these protons would be influenced by their stereochemical relationships (axial vs. equatorial) and their proximity to the silicon atom and the chlorine atoms. Protons on the carbon directly bonded to silicon would likely experience a downfield shift compared to other cyclohexyl protons. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl Protons (CH₂) | 1.0 - 2.0 |

| Cyclohexyl Proton (CH-Si) | 1.5 - 2.5 |

Note: These are estimated ranges and can vary based on solvent and specific derivative structure.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in a molecule typically gives rise to a distinct signal. hw.ac.uklibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.orgchemistrysteps.com

For this compound, the ¹³C NMR spectrum would show signals corresponding to the different carbon atoms of the cyclohexyl rings. The carbon atom directly attached to the silicon (the ipso-carbon) would be significantly influenced by the electropositive silicon and the electronegative chlorine atoms, resulting in a distinct chemical shift. The other carbons of the cyclohexyl ring would appear in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl Carbons (C-Si) | 30 - 50 |

| Cyclohexyl Carbons (other CH₂) | 25 - 35 |

Note: These are estimated ranges and can vary based on solvent and specific derivative structure.

Silicon-29 (²⁹Si) NMR spectroscopy is a specialized technique that directly probes the silicon atoms in a molecule. Although the natural abundance of the ²⁹Si isotope is low (4.7%), this technique provides invaluable information about the immediate chemical environment of the silicon atom. nih.gov The chemical shift of a ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it.

For this compound, the ²⁹Si NMR spectrum would be expected to show a single resonance. The chemical shift of this peak would be characteristic of a silicon atom bonded to two cyclohexyl groups and two chlorine atoms. Substitution of the chlorine atoms with other functional groups in derivatives would lead to predictable changes in the ²⁹Si chemical shift, making it a powerful tool for monitoring reactions at the silicon center. The degree of condensation of siloxane networks, which can be formed from this compound, can be studied using ²⁹Si NMR by observing the characteristic shifts for different numbers of siloxane bonds. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. msu.eduyoutube.com These vibrations are characteristic of specific functional groups, making these methods excellent for identifying the types of bonds present in a molecule. gelest.com

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the C-H stretching and bending vibrations of the cyclohexyl groups. youtube.com The Si-C and Si-Cl stretching vibrations would also give rise to distinct peaks, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹). gelest.com

Raman spectroscopy, which relies on the inelastic scattering of light, is also sensitive to molecular vibrations. nih.gov For this compound, the Si-Cl and Si-C bonds would be expected to produce observable Raman signals. Raman spectroscopy can be particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C-H (cyclohexyl) | Stretching | 2850 - 2950 |

| C-H (cyclohexyl) | Bending | 1440 - 1460 |

| Si-C | Stretching | 600 - 800 |

| Si-Cl | Stretching | 450 - 600 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acdlabs.com In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). uab.edu

For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks reflecting the isotopic distribution. uab.edu

Fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. libretexts.orggre.ac.uk Common fragmentation pathways for this compound could include the loss of a chlorine atom, a cyclohexyl group, or hydrogen chloride (HCl). The analysis of these fragment ions helps to confirm the structure of the parent molecule. acs.org

Advanced Spectroscopic Techniques and Multivariate Analysis

Modern analytical chemistry often employs advanced spectroscopic techniques and data analysis methods to gain deeper insights into complex systems. For instance, two-dimensional (2D) NMR techniques can be used to establish connectivity between different atoms in this compound derivatives.

Multivariate analysis (MVA) of spectroscopic data, such as principal component analysis (PCA) and partial least squares (PLS), can be used to analyze complex datasets from techniques like Raman or IR spectroscopy. diva-portal.orgethz.ch These statistical methods can help to identify subtle spectral differences between various derivatives or reaction mixtures, providing a more comprehensive understanding of the chemical system. diva-portal.org For example, Raman hyperspectral imaging combined with multivariate analysis can map the spatial distribution of different chemical components. researchgate.net These advanced methods are particularly useful in process monitoring and quality control applications involving this compound and its derivatives.

Theoretical and Computational Chemistry Approaches to Dichlorodicyclohexylsilane

Quantum Chemical Calculations for Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about geometry, orbital energies, and charge distribution.

Research Findings: For organosilicon compounds like dichlorodicyclohexylsilane, Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy. nrel.gov Studies on related chlorosilanes, such as dichlorosilane (B8785471) (DCS), have successfully employed DFT to investigate molecular structures and reaction pathways. acs.orgnih.govnih.gov

Applying these methods to this compound would allow for the precise determination of its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. The C-Si bond is known to be longer and weaker than a C-C bond and is polarized towards the more electronegative carbon atom. wikipedia.org Quantum calculations can quantify this polarization by computing partial atomic charges, revealing the electrophilic nature of the silicon atom, which is further enhanced by the two electron-withdrawing chlorine atoms. This makes the silicon center a likely site for nucleophilic attack, a key aspect of its reactivity. wikipedia.orgresearchgate.net

Furthermore, these calculations yield energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity in various chemical reactions, including its role in polymerization and as a chemical intermediate. rsc.org

Interactive Data Table: Predicted Molecular Properties of this compound Note: The following data is illustrative, based on typical values for organosilicon compounds and would be precisely determined by specific quantum chemical calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Si-Cl Bond Length | ~2.05 Å | Indicates the length of the reactive silicon-chlorine bond. |

| Si-C Bond Length | ~1.87 Å | Reflects the linkage between the silicon center and the cyclohexyl groups. researchgate.net |

| Cl-Si-Cl Bond Angle | ~108° | Defines the geometry around the central silicon atom. |

| Mulliken Charge on Si | Positive (e.g., +0.8) | Quantifies the electrophilicity of the silicon atom, suggesting susceptibility to nucleophilic attack. nrel.gov |

| LUMO Energy | Low | A low-lying LUMO indicates a high susceptibility to react with nucleophiles. |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edu Unlike quantum chemical calculations that focus on a single, static molecule, MD simulations can model the behavior of a large ensemble of molecules, providing insight into bulk properties, thermodynamic behavior, and dynamic processes. mdpi.com

Research Findings: The foundation of an accurate MD simulation is a robust force field—a set of parameters that defines the potential energy of the system. While a specific force field for this compound may not be publicly available, research is ongoing to develop transferable force fields for a wide range of organosilicon molecules. nih.gov These force fields are parameterized using data from both experiments and high-level quantum chemical calculations.

An MD simulation of this compound would typically involve placing a number of molecules in a simulation box under defined conditions of temperature and pressure. The simulation would track the trajectories of all atoms based on classical mechanics, allowing for the calculation of macroscopic properties from the microscopic interactions. nih.gov For example, simulations could predict its liquid density, viscosity, and diffusion coefficient. They can also be used to understand how the bulky cyclohexyl groups affect the molecular packing and intermolecular interactions in the liquid phase. In the context of its use in surface modification, MD simulations could model the interaction of this compound with a silica (B1680970) surface, revealing details about its adsorption and orientation. acs.org

Interactive Data Table: Hypothetical MD Simulation Setup

| Simulation Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Number of Molecules | 512 | To represent a bulk liquid phase. |

| Force Field | Organosilicon-specific (e.g., PolCA-based) nih.gov | To accurately describe intermolecular and intramolecular forces. |

| Temperature | 298 K (25 °C) | To simulate behavior at standard conditions. |

| Pressure | 1 atm | To simulate behavior at standard conditions. |

| Simulation Time | 100 ns | To allow the system to reach equilibrium and collect sufficient data for analysis. |

| Properties to Calculate | Density, Diffusion Coefficient, Radial Distribution Function | To understand bulk physical properties and local molecular structure. |

Computational Studies on Reaction Energetics and Transition States

Understanding the chemical reactions that this compound undergoes, such as hydrolysis or polymerization, requires knowledge of the reaction mechanism, the energies of intermediates, and the activation energy barriers. researchgate.netresearchgate.net Computational chemistry provides powerful tools for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of reaction energetics. researchgate.net

Research Findings: Computational studies on the hydrolysis of simpler chlorosilanes have shown that these reactions can proceed through various pathways, often involving the participation of water molecules to stabilize the transition state. researchgate.net For this compound, a key reaction is its hydrolysis, where the Si-Cl bonds are replaced by Si-OH bonds, which can then condense to form polysiloxanes. youtube.com

Computational methods, such as DFT, can be used to model this process. By calculating the energy of the reactants, products, and the transition state in between, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. e3s-conferences.org Locating the transition state—a first-order saddle point on the potential energy surface—is crucial as its structure reveals the precise geometry of the molecule at the peak of the energy barrier. researchgate.net For reactions involving this compound, computational studies can clarify, for example, whether the reaction proceeds via an SN2-type mechanism and how the bulky cyclohexyl groups sterically influence the approach of a nucleophile. nih.gov This information is vital for controlling reaction conditions to achieve desired products, for instance, in the synthesis of specific silyl (B83357) esters or polymers. core.ac.uk

Interactive Data Table: Illustrative Reaction Coordinate Profile for Hydrolysis

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Reactants | (c-C₆H₁₁)₂SiCl₂ + H₂O | 0 |

| Transition State | Pentacoordinate Si center [H₂O···SiCl₂(c-C₆H₁₁)₂] | +15 |

| Products | (c-C₆H₁₁)₂Si(OH)Cl + HCl | -5 |

Development of Computational Models for this compound Reactivity

Building on the foundational data from quantum mechanics and molecular dynamics, computational models can be developed to predict the reactivity of this compound under various conditions. nih.govrsc.org These models aim to establish quantitative structure-activity relationships (QSAR), where computed molecular properties (descriptors) are correlated with observed chemical reactivity.

Research Findings: The development of predictive models for chemical reactivity is a rapidly advancing field, increasingly leveraging machine learning and automated workflows. mit.edumit.edursc.org For a molecule like this compound, a reactivity model could be built using descriptors derived from the computational methods described above. For example, the calculated LUMO energy, partial charge on the silicon atom, and steric parameters describing the bulkiness of the cyclohexyl groups could be used to predict the rate of reaction with a series of different nucleophiles.

Computational studies on the disproportionation of dichlorosilane have shown how DFT calculations can reveal complex reaction cycles and identify rate-determining steps, providing theoretical guidance for precise reaction control. acs.orgacs.org Similar models for this compound could be used to optimize its use in polymerization reactions or in the synthesis of fine chemicals. core.ac.ukthieme-connect.com These predictive models are invaluable in chemical process development, allowing for the in silico screening of reaction conditions or catalysts, thereby reducing the need for extensive and costly laboratory experimentation. nih.gov

Interactive Data Table: Descriptors for a Reactivity Model

| Computational Descriptor | Origin (Method) | Predicted Influence on Reactivity |

|---|---|---|

| LUMO Energy | Quantum Mechanics (DFT) | Lower energy correlates with higher reactivity towards nucleophiles. |

| Si Atom Partial Charge | Quantum Mechanics (DFT) | Higher positive charge increases susceptibility to nucleophilic attack. |

| Si-Cl Bond Dissociation Energy | Quantum Mechanics (DFT) | Lower energy suggests easier cleavage of the chloride leaving group. |

| Steric Hindrance Parameter | Molecular Mechanics/Geometry | Increased steric bulk from cyclohexyl groups may slow reaction rates. |

| Activation Energy (ΔG‡) | Transition State Calculation | Directly correlates with the reaction rate (lower barrier = faster reaction). |

Applications of Dichlorodicyclohexylsilane in Functional Materials Research

Development of Advanced Silicone Materials and Coatings

Silicones, or polysiloxanes, are polymers featuring a silicon-oxygen (–Si–O–) backbone. allen.in Their properties are highly tunable by varying the organic side groups attached to the silicon atoms. While polydimethylsiloxane (B3030410) (PDMS), derived from dimethyldichlorosilane, is the most common silicone, the use of dichlorodicyclohexylsilane as a monomer or co-monomer leads to the creation of advanced silicone materials with enhanced characteristics.

The hydrolysis of this compound, followed by polycondensation, yields polydicyclohexylsiloxane. The bulky cyclohexyl groups significantly influence the final properties of the polymer compared to the smaller methyl groups in PDMS.

Key Research Findings:

Thermal Stability: The substitution of methyl groups with cyclohexyl groups on the polysiloxane backbone generally increases the thermal stability of the polymer. The rigid, bulky nature of the cyclohexyl rings restricts the segmental motion of the polymer chains, requiring more energy for thermal degradation.

Mechanical Properties: Polysiloxanes containing dicyclohexylsilyl units exhibit altered mechanical properties. The steric hindrance from the cyclohexyl groups can lead to increased stiffness and hardness in the resulting silicone elastomer or resin.

Hydrophobicity: The large, nonpolar cyclohexyl groups enhance the water-repellent (hydrophobic) nature of the silicone. allen.inparker.com This is a desirable property for creating high-performance waterproof seals and coatings. wikipedia.orgenri-leblanc.com

Advanced Coatings: In coatings applications, silicones derived from this compound offer excellent durability and resistance to environmental factors like UV radiation, ozone, and extreme temperatures. enri-leblanc.comsilicones.eu These coatings are used for protecting substrates in demanding environments, from construction to electronics. wikipedia.orgenri-leblanc.com

Table 1: Comparative Properties of Polysiloxanes Based on Different Precursors

| Property | Polydimethylsiloxane (from Dimethyldichlorosilane) | Polydicyclohexylsiloxane (from this compound) | Influence of Dicyclohexyl Group |

| Glass Transition Temp. (Tg) | Low (approx. -125 °C) | Higher | Increases stiffness |

| Thermal Stability | High | Very High | Enhances resistance to heat |

| Flexibility | High | Moderate | Reduces chain flexibility |

| Surface Energy | Low | Very Low | Increases hydrophobicity |

| UV Resistance | Excellent | Excellent | Maintained high resistance |

Integration of this compound into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers and inorganic materials at the molecular scale. researchgate.netrsc.org This integration can lead to materials with novel synergistic properties, such as the flexibility of an organic component and the strength and thermal stability of an inorganic component. rsc.org this compound serves as a critical building block or cross-linking agent in the synthesis of these advanced materials. bohrium.com

The reactivity of the Si-Cl bonds allows for covalent bonding with organic polymers containing hydroxyl or amine groups, and also with inorganic networks like silica (B1680970). edi-info.ir

Key Research Findings:

Covalent Integration: this compound can be used to covalently link organic polymer chains to an inorganic backbone. For example, it can react with diols (organic molecules with two hydroxyl groups) to form silyl (B83357) ether linkages, creating a hybrid polymer.

Property Enhancement: The incorporation of the dicyclohexylsilyl moiety into a hybrid material can significantly enhance its mechanical properties, such as hardness and scratch resistance, and improve its thermal stability. mdpi.com

Control of Morphology: The bulky nature of the cyclohexyl groups can be used to control the nanostructure and morphology of the hybrid material, influencing properties like porosity and refractive index.

Table 2: Research Examples of Hybrid Materials Utilizing Silane (B1218182) Precursors

| Hybrid System Components | Silane Precursor Function | Resulting Material Properties | Potential Application |

| Epoxy Resin, Silylated Nanoparticles | Building block for hybrid network | Enhanced mechanical strength, increased thermal resistance. mdpi.com | High-performance composites |

| Polyurethane, Alkoxysilanes | Cross-linker | Improved scratch resistance, tailored hydrophobicity. edi-info.ir | Protective coatings |

| Vegetable Oils, Silanes | Compatibilizer, Cross-linker | Increased strength, tunable properties. bohrium.com | Sustainable composites, coatings |

Surface Modification and Interfacial Chemistry Utilizing this compound

The chemical modification of surfaces is crucial for controlling properties such as wetting, adhesion, and biocompatibility. evonik.comsamco.co.jp this compound is an effective agent for surface modification due to its reactive chlorine atoms, which can form strong, stable bonds with hydroxylated surfaces like glass, silicon wafers, and metal oxides.

The process involves the reaction of the Si-Cl groups with surface -OH groups, leading to the covalent attachment of the dicyclohexylsilyl moiety and the release of hydrochloric acid. This permanently alters the surface chemistry. lsu.edu

Key Research Findings:

Hydrophobization: The attachment of the nonpolar dicyclohexylsilyl groups to a hydrophilic surface drastically increases its hydrophobicity (water-repellency), as indicated by a significant increase in the water contact angle. nih.gov

Adhesion Control: By modifying a surface, the adhesion of subsequent layers, such as coatings or adhesives, can be precisely controlled. The modified surface can act as a coupling layer, improving the bond between a substrate and an organic polymer. fraunhofer.de

Interfacial Barrier: The resulting organosilane layer can act as a barrier, protecting the underlying substrate from moisture and corrosion.

Interfacial Chemistry Studies: Understanding the interactions at the boundary between two different materials is the focus of interfacial chemistry. rsc.orgnih.gov this compound is used in research to create well-defined, modified surfaces that allow for the fundamental study of interfacial phenomena. lsu.edu

Table 3: Effects of Surface Modification with Organosilanes

| Substrate | Modifying Agent Type | Change in Surface Property | Water Contact Angle |

| Glass (SiO₂) | This compound | Hydrophilic to Hydrophobic | Increases significantly |

| Silicone Rubber | Hydrophilic/Hydrophobic Silanes | Reduced microbial adhesion nih.gov | Varies with silane |

| Metal Oxide | Alkyl/Fluoroalkyl Silanes | Hydrophobic/Oleophobic evonik.com | Increases |

| Polymer (PMMA) | Plasma Treatment | Hydrophobic to Hydrophilic samco.co.jp | Decreases |

This compound as a Component in Sol-Gel Processes

The sol-gel process is a versatile, low-temperature method for producing solid materials, particularly metal oxides, from small molecular precursors. wikipedia.orguobabylon.edu.iq It involves the hydrolysis and condensation of precursors in a solution (sol) to form an integrated, porous network (gel). wjaets.com

This compound can be introduced into sol-gel systems, typically those based on silicon alkoxides like tetraethoxysilane (TEOS), to create organically modified silica gels (ormosils).

Key Research Findings:

Co-condensation: this compound can be co-hydrolyzed and co-condensed with TEOS. The (C₆H₁₁)₂SiCl₂ hydrolyzes to form a reactive silanol (B1196071), (C₆H₁₁)₂Si(OH)₂, which then incorporates into the growing silica (SiO₂) network.

Network Modification: The incorporation of dicyclohexylsilyl units into the silica network disrupts the pure inorganic structure. These organic groups are non-hydrolyzable and remain as permanent fixtures within the material.

Porosity and Surface Area Control: The bulky cyclohexyl groups act as "network modifiers," influencing the final porosity, pore size distribution, and specific surface area of the dried gel (xerogel or aerogel). muni.cz

Functional Gels: The resulting hybrid gels are inherently hydrophobic due to the presence of the cyclohexyl groups. These materials can be used in applications requiring water repellency, such as moisture-protective films or as a stationary phase in chromatography for separating nonpolar molecules.

Table 4: Role of Precursors in Sol-Gel Synthesis

| Primary Precursor | Co-Precursor | Role of Co-Precursor | Resulting Material | Key Property |

| TEOS | This compound | Network modifier, hydrophobizing agent | Hybrid Silica Gel | Hydrophobicity, controlled porosity |

| TMOS | Methyl-β-cyclodextrin | Functional organic component | Dense Hybrid Material mdpi.com | Adsorption/release capability |

| Metal Alkoxides | Citric Acid (Pechini Method) | Chelating agent | Homogeneous Nanocrystalline Powders nih.gov | High purity and homogeneity |

| TEOS | Ammonia (Stöber Process) | Catalyst | Monodisperse Silica Spheres muni.cz | Controlled particle size |

Derivatives and Functionalization of Dichlorodicyclohexylsilane

Synthesis and Reactivity of Dichlorodicyclohexylsilane Derivatives

The primary derivatives of this compound are polymers, namely polysilanes and polysiloxanes. The synthesis of these polymers leverages the reactivity of the Si-Cl bonds.

Polysilanes: The synthesis of poly(dicyclohexylsilane) and its copolymers is typically achieved through a Wurtz-type reductive coupling reaction of this compound. This reaction involves the use of an alkali metal, such as sodium, to dehalogenate the monomer and form silicon-silicon bonds in the polymer backbone.

The general reaction can be represented as:

n (c-C₆H₁₁)₂SiCl₂ + 2n Na → [-(c-C₆H₁₁)₂Si-]n + 2n NaCl

The bulky cyclohexyl groups significantly influence the properties of the resulting polysilane. They contribute to the polymer's solubility and affect its conformational and electronic properties. The steric hindrance imposed by the cyclohexyl groups can impact the degree of polymerization and the microstructure of the polymer chain.

Polysiloxanes: Polysiloxanes are synthesized from this compound via a two-step hydrolysis and condensation process. In the first step, the Si-Cl bonds are hydrolyzed to form a silanediol, dicyclohexylsilanediol.

(c-C₆H₁₁)₂SiCl₂ + 2H₂O → (c-C₆H₁₁)₂Si(OH)₂ + 2HCl

This is followed by a condensation polymerization of the silanediol, where siloxane bonds (Si-O-Si) are formed with the elimination of water, leading to the formation of poly(dicyclohexylsiloxane).

n (c-C₆H₁₁)₂Si(OH)₂ → [-(c-C₆H₁₁)₂SiO-]n + n H₂O

The rate of hydrolysis and condensation is influenced by factors such as pH, water concentration, and the presence of catalysts. The steric bulk of the cyclohexyl groups can slow down the rates of both hydrolysis and condensation compared to less hindered dichlorosilanes. osti.gov

Reactivity of Si-Cl Bonds: The silicon-chlorine bonds in this compound are highly reactive towards nucleophiles. This reactivity allows for the synthesis of a wide range of derivatives beyond polymers. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds leads to the substitution of chlorine atoms with organic groups, forming new carbon-silicon bonds.

(c-C₆H₁₁)₂SiCl₂ + 2 RMgX → (c-C₆H₁₁)₂SiR₂ + 2 MgXCl (where R is an alkyl or aryl group)

The steric hindrance from the cyclohexyl groups can influence the feasibility and rate of these substitution reactions, sometimes requiring more forcing reaction conditions compared to less bulky dichlorosilanes. acs.org

Functionalization Strategies for Tailored Material Properties

The functionalization of polymers derived from this compound is key to tailoring their properties for specific applications. These strategies often involve the introduction of specific functional groups onto the polymer backbone or as side chains.

For polysiloxanes , one common strategy is the copolymerization of this compound with other dichlorosilanes bearing functional groups. This approach allows for the random incorporation of functional units along the polymer chain. Another method involves the chemical modification of a pre-formed poly(dicyclohexylsiloxane). This can be achieved if reactive sites are incorporated into the polymer, for example, through the use of a comonomer containing a vinyl or other reactive group.

The introduction of polar functional groups can, for instance, alter the solubility and surface properties of the resulting silicone, making it more hydrophilic. The bulky dicyclohexyl groups can provide a rigid and hydrophobic scaffold, and the addition of functional groups can impart specific chemical reactivity or compatibility with other materials.

Functionalization can also be used to create cross-linked materials. For example, if a comonomer with more than two chlorine atoms (a trifunctional silane) is included in the polymerization, a network structure can be formed, leading to elastomers or resins with enhanced mechanical properties.

Comparison with Other Organodichlorosilanes in Synthetic Applications

This compound exhibits distinct differences in reactivity and in the properties of its derivatives when compared to other commonly used organodichlorosilanes, such as dichlorodimethylsilane and dichlorodiphenylsilane. These differences are primarily attributed to the steric and electronic effects of the substituent groups on the silicon atom.

Steric Effects: The most significant difference arises from the steric bulk of the cyclohexyl groups compared to the methyl groups in dichlorodimethylsilane and the phenyl groups in dichlorodiphenylsilane. acs.org This steric hindrance affects several aspects of their chemistry:

Reaction Rates: The rates of polymerization, both in Wurtz coupling for polysilanes and in hydrolysis-condensation for polysiloxanes, are generally slower for this compound. Nucleophilic substitution reactions at the silicon center are also sterically hindered.

Polymer Properties: The bulky cyclohexyl groups lead to polymers with higher glass transition temperatures and reduced chain flexibility compared to polydimethylsiloxanes. Poly(dicyclohexylsiloxane) is expected to be more rigid and have a more crystalline nature than the highly flexible and amorphous polydimethylsiloxane (B3030410). Compared to polyphenylsiloxanes, which are also quite rigid, the properties will differ due to the aliphatic nature of the cyclohexyl group versus the aromatic nature of the phenyl group. kpi.ua

Electronic Effects: The cyclohexyl group is an electron-donating alkyl group, which can influence the polarity of the Si-Cl bond and the reactivity of the silicon center. In contrast, the phenyl group in dichlorodiphenylsilane is electron-withdrawing, which can affect the Lewis acidity of the silicon atom and the stability of reaction intermediates.

Applications of Derivatives: These differences in fundamental properties lead to different applications for the resulting polymers.

Polydimethylsiloxanes (from Dichlorodimethylsilane): Known for their low glass transition temperature, high flexibility, thermal stability, and biocompatibility, they are widely used as elastomers, sealants, lubricants, and in biomedical devices.

Polyphenylsiloxanes (from Dichlorodiphenylsilane): These polymers exhibit higher thermal stability and refractive index compared to their dimethyl counterparts and are often used in high-temperature applications, as dielectric materials, and in optical components.

Poly(dicyclohexylsiloxane)s (from this compound): The combination of a stable siloxane backbone with bulky, hydrophobic cyclohexyl groups suggests potential applications where rigidity, thermal stability, and specific solubility characteristics are required. They may find use in specialty resins, coatings, and as components in hybrid materials.

Q & A

Q. Q1: What are the recommended methods for synthesizing Dichlorodicyclohexylsilane, and how should its purity and structure be characterized?

Methodological Answer:

- Synthesis : Use a two-step process: (1) React cyclohexylmagnesium bromide with silicon tetrachloride under inert atmosphere (argon/nitrogen) at 0–5°C, followed by (2) purification via fractional distillation .

- Characterization :

- Purity : Analyze via gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation : Employ H NMR, C NMR, and FT-IR spectroscopy. For novel derivatives, include high-resolution mass spectrometry (HRMS) .

- Documentation : Report all synthetic yields, solvent systems, and spectral peaks (e.g., NMR chemical shifts, IR stretches) in tabular format for reproducibility .

Q. Q2: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Handling : Use in a fume hood with nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential hydrolysis releasing HCl .

- Storage : Keep in airtight, moisture-resistant containers under inert gas. Label with hazard warnings (corrosive, moisture-sensitive) .

- Spill Management : Neutralize with sodium bicarbonate, then collect using inert absorbents (e.g., vermiculite). Dispose as hazardous waste .

- Emergency Procedures : For eye exposure, irrigate with water for 15+ minutes; seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictory data in thermal stability studies of this compound derivatives?

Methodological Answer:

Q. Q4: What advanced spectroscopic techniques are suitable for probing the hydrolysis kinetics of this compound?

Methodological Answer:

- Kinetic Monitoring :

- Data Analysis :

Q. Q5: How can crystallography be utilized to resolve structural ambiguities in this compound coordination complexes?

Methodological Answer:

- Crystallization : Grow single crystals via slow diffusion of hexane into a dichloromethane solution of the complex .

- Data Collection : Use synchrotron X-ray sources for high-resolution data (≤0.8 Å) to resolve light atoms (e.g., hydrogen positions).

- Analysis :

Data Presentation and Reproducibility

Q. Q6: What are the best practices for documenting and sharing this compound research data to ensure reproducibility?

Methodological Answer:

-

Tabular Summaries : Include tables for reaction conditions (e.g., temperature, catalyst loading), yields, and spectral data. Example:

Derivative Yield (%) H NMR (δ, ppm) TGA Decomposition (°C) DCDHS-1 78 1.2 (m, 12H) 220 DCDHS-2 85 1.5 (m, 12H) 195 -

Supporting Information : Deposit raw NMR spectra, crystallographic CIF files, and computational input files in public repositories (e.g., Zenodo) with persistent identifiers .

-

Reproducibility Checks : Provide step-by-step protocols for critical steps (e.g., inert atmosphere techniques) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.